molecular formula C17H14F2N4O2 B11022948 N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11022948
M. Wt: 344.31 g/mol
InChI Key: KEWWDNJIYIUZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-difluorobenzyl halides.

    Formation of the Propanamide Linker: The propanamide linker can be formed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

N-(2,6-difluorobenzyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the difluorobenzyl group and the benzotriazine core. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C17H14F2N4O2/c18-13-5-3-6-14(19)12(13)10-20-16(24)8-9-23-17(25)11-4-1-2-7-15(11)21-22-23/h1-7H,8-10H2,(H,20,24)

InChI Key

KEWWDNJIYIUZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.